molecular formula C13H14N4O2S B3017731 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034280-85-6

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B3017731
CAS No.: 2034280-85-6
M. Wt: 290.34
InChI Key: ZMUJVLKSMNAJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 2034280-85-6) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, with a molecular formula of C13H14N4O2S and a molecular weight of 290.35 g/mol . This molecule features a pyrrolidine core linked to a pyrazine ring via an ether oxygen and a thiophene ring via a carboxamide group, creating a multifaceted scaffold for structure-activity relationship (SAR) studies. The core structural motifs present in this compound—namely the pyrazine and pyrrolidine rings—are found in biologically active molecules. Pyrazine carboxamide derivatives are a well-investigated class of compounds, most notably exemplified by the first-line anti-tuberculosis drug Pyrazinamide . The mechanism of action for such analogs often involves prodrug activation and disruption of essential bacterial pathways, such as energy metabolism and trans-translation, particularly against persistent microbial populations . Furthermore, contemporary research explores 3-phenoxypyrazine-2-carboxamide derivatives as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic disorders like type 2 diabetes and non-alcoholic steatohepatitis (NASH) . This indicates the potential of pyrazine-based scaffolds in developing therapeutics for metabolic diseases. This product is provided for research purposes such as hit-to-lead optimization, library synthesis, and investigations into novel mechanisms of action. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-pyrazin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13(16-12-2-1-7-20-12)17-6-3-10(9-17)19-11-8-14-4-5-15-11/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUJVLKSMNAJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrazine reacts with a nucleophile.

    Incorporation of the Thiophene Group: The thiophene moiety can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazine and thiophene moieties, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is in medicinal chemistry. The compound has been investigated for its potential as an inhibitor of various protein kinases, which are critical in signal transduction pathways related to cancer and other diseases.

Key Findings:

  • Protein Kinase Inhibition: Studies have shown that this compound can selectively inhibit certain kinases, leading to reduced cell proliferation in cancer models .
  • Structure-Activity Relationship (SAR): Modifications to the pyrazine or thiophene components can enhance potency and selectivity against specific targets, making it a valuable candidate for further drug development.

Biological Research

In biological research, this compound serves as a tool for studying various molecular interactions and biological pathways. Its ability to modulate enzyme activity makes it useful for exploring metabolic processes.

Applications Include:

  • Enzyme Inhibition Studies: The compound has been used to investigate the inhibition of enzymes involved in critical metabolic pathways .
  • Receptor Binding Assays: Its interaction with specific receptors can provide insights into signaling pathways that regulate cellular functions .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, with a focus on its mechanism involving apoptosis induction through specific kinase pathways .

Case Study 2: Enzyme Interaction

Another investigation highlighted the compound's role as an enzyme inhibitor in metabolic processes. The study demonstrated that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, suggesting potential applications in targeting rapidly dividing cells, such as those found in tumors .

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Piperidine vs. Pyrrolidine Core
  • 3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (): Molecular Formula: C₁₅H₁₈N₄O₂S Molecular Weight: 318.4 g/mol Structural Difference: A six-membered piperidine ring replaces the five-membered pyrrolidine core.
(b) Pyrazine vs. Quinoline Substituent
  • 3-(Quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (): Molecular Formula: C₁₈H₁₇N₃O₂S Molecular Weight: 339.4 g/mol Structural Difference: The pyrazine ring is replaced with a quinoline moiety, introducing a fused benzene ring. Quinoline’s larger aromatic system may improve π-π stacking interactions but reduce solubility compared to pyrazine.

Thiophene Substituent Modifications

  • N-(3-{[5-Iodo-4-({3-[(Thiophen-2-yl)formamido]propyl}amino)pyrimidin-2-yl]amino}phenyl)pyrrolidine-1-carboxamide (): Molecular Formula: C₂₃H₂₆IN₇O₂S Molecular Weight: 634.47 g/mol Key Difference: Incorporates a thiophene-formamido-propylamino side chain linked to a pyrimidine ring. The extended substituent chain and iodine atom likely enhance steric bulk and electron density, influencing target selectivity.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Substituent(s) Molecular Formula Molecular Weight (g/mol)
3-(Pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (Target) Pyrrolidine Pyrazine, Thiophen-2-yl C₁₃H₁₄N₄O₂S 298.35
3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide () Piperidine Pyrazine, Thiophen-2-ylmethyl C₁₅H₁₈N₄O₂S 318.4
3-(Quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide () Pyrrolidine Quinoline, Thiophen-2-yl C₁₈H₁₇N₃O₂S 339.4

Table 2: Antiproliferative Activity of Thiophene Analogs ()

Compound (From ) IC₅₀ (μM) Target Cancer Cell Line
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one 9.39 Human breast cancer
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 9.55 Human breast cancer
Doxorubicin (Reference) ~30 Human breast cancer

Key Research Findings

Piperidine vs. Pyrrolidine : Piperidine analogs (e.g., ) exhibit higher molecular weights and flexibility, which may enhance binding pocket compatibility in enzyme targets compared to rigid pyrrolidine cores .

Quinoline vs.

Thiophene Role : Thiophene derivatives consistently show strong antiproliferative activity, with IC₅₀ values in the low micromolar range, suggesting that the thiophen-2-yl group is critical for bioactivity .

Biological Activity

3-(Pyrazin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, identified by its CAS number 2034280-85-6, is a compound featuring a complex structure that combines a pyrrolidine ring with pyrazine and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S with a molecular weight of 290.34 g/mol. The compound's structure includes a pyrrolidine ring which contributes to its biological interactions.

PropertyValue
CAS Number2034280-85-6
Molecular FormulaC₁₃H₁₄N₄O₂S
Molecular Weight290.34 g/mol
DensityN/A
Melting PointN/A

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to this compound. These compounds have shown significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (PC-3) cells. For instance, a related study indicated that compounds with similar structural features could induce apoptosis in cancer cells, suggesting that the pyrazole moiety may play a crucial role in enhancing anticancer activity .

Case Study:
In one study, pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

Compounds containing thiophene and pyrazole rings have demonstrated notable anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory pathways. For example, derivatives similar to this compound have been shown to suppress COX activity effectively, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrazole or thiophene rings can lead to enhanced potency and selectivity towards biological targets.

ModificationEffect on Activity
Substituents on PyrazoleIncreased anticancer activity
Thiophene ring modificationsEnhanced anti-inflammatory effects

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as protein kinases and COX enzymes. By binding to these targets, the compound may modulate cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.